molecular formula C25H22ClNO4 B13993407 Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid

Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid

Cat. No.: B13993407
M. Wt: 435.9 g/mol
InChI Key: FVEADEHWLHODKZ-KRWDZBQOSA-N
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Description

Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 2-chlorobenzyl group adds to its unique chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the 2-chlorobenzyl group. The process generally includes:

    Protection of the Amino Group: The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the protected amino acid reacts with 2-chlorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution Reactions: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution: Potassium carbonate in acetonitrile is often used for nucleophilic substitution reactions involving the 2-chlorobenzyl group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Functionalized Derivatives: Substitution reactions can lead to various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-chlorobenzyl group can be further functionalized to introduce specific chemical functionalities into the peptide chain, allowing for the study of various biological processes and the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    Fmoc-(s)-3-amino-2-(2-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the 2-chlorobenzyl group in Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid provides unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for introducing specific functionalities into peptide chains, enhancing its utility in various research and industrial applications.

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

(2S)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1

InChI Key

FVEADEHWLHODKZ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl

Origin of Product

United States

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